Ftalato de dioctadecilo

Descripción general

Descripción

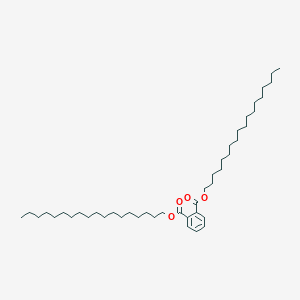

Dioctadecyl phthalate, also known as dioctadecyl benzene-1,2-dicarboxylate, is an organic compound with the chemical formula C44H78O4. It is a colorless to pale yellow liquid with low toxicity and low volatility. This compound is insoluble in water but can dissolve in organic solvents such as alcohol and ketone solvents . Dioctadecyl phthalate is primarily used as a plasticizer and lubricant in various industrial applications .

Aplicaciones Científicas De Investigación

Dioctadecyl phthalate has various applications in scientific research, including:

Chemistry: Used as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC).

Biology: Employed in the preparation of nanoparticles for drug delivery systems.

Medicine: Utilized in the formulation of polymeric nanoparticles for targeted cancer therapy.

Industry: Acts as a lubricant in high-temperature equipment and machinery.

Mecanismo De Acción

Target of Action

Dioctadecyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis , which are crucial for the neurodevelopmental process . It also interferes with nuclear receptors in various neural structures involved in controlling brain functions .

Mode of Action

Phthalates, including Dioctadecyl phthalate, can induce multi-organ damage through several mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function, and altering the expression and activity of important antioxidant enzymes .

Biochemical Pathways

Phthalates affect the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . The degradation pathway of phthalates involves their decomposition into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is oxidized, dehydrogenated, and decarboxylated into protocatechins, further entering the TCA cycle through orthotopic ring opening .

Pharmacokinetics

It is known that phthalates are absorbed, distributed, metabolized, and eliminated in the body . More research is needed to understand the ADME properties of Dioctadecyl phthalate and their impact on bioavailability.

Result of Action

The exposure to phthalates has been associated with neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . The adverse effects on the development of the reproductive system in male laboratory animals are the most sensitive health outcomes from phthalate exposure .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of phthalates. Phthalates are used in many industrial and consumer products, many of which pose potentially high exposure . They have been detected in food and also measured in humans . The environmental presence of phthalates and their bioavailability significantly influence their action and potential health effects.

Análisis Bioquímico

Biochemical Properties

Dioctadecyl phthalate, like other phthalates, is known to interact with various enzymes and proteins. For instance, a bacterial strain identified as Bacillus sp. has been found to effectively degrade dioctadecyl phthalate . The nature of these interactions often involves the breakdown of the dioctadecyl phthalate molecule into simpler compounds, which can then be further metabolized by the organism .

Cellular Effects

For example, they can disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They can also interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Molecular Mechanism

Phthalates, including dioctadecyl phthalate, induce multi-organ damage through mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .

Temporal Effects in Laboratory Settings

The effects of dioctadecyl phthalate over time in laboratory settings are not well-studied. Studies on other phthalates have shown changes in their effects over time. For example, DEHP metabolites decreased in the US and Canada, while in Asia, certain DEHP metabolites increased in Chinese children .

Dosage Effects in Animal Models

Specific studies on the dosage effects of dioctadecyl phthalate in animal models are limited. It is known that phthalates exhibit low acute toxicity in animal models or humans with LD50 values being between or above 1–30 g/kg body weight .

Metabolic Pathways

The metabolic pathway of dioctadecyl phthalate is not well-documented. The degradation pathway of DEHP, another phthalate, has been analyzed. DEHP was decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .

Transport and Distribution

Phthalates are known to be abundant chemicals used in industrial manufacturing as plasticizers, providing plastic products with elasticity . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Subcellular Localization

It is known that phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions . This suggests that phthalates may localize to the nucleus of cells, where they can interact with nuclear receptors and influence gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dioctadecyl phthalate is commonly synthesized through the esterification reaction between phthalic acid and octadecanol. The reaction involves the condensation of phthalic acid with stearyl alcohol to form an ester linkage . The reaction typically requires heating and the presence of a catalyst, such as concentrated sulfuric acid, to promote the esterification process .

Industrial Production Methods: In industrial settings, the production of dioctadecyl phthalate involves adding phthalic anhydride and octadecanol into a reaction kettle, heating to a specific temperature, and continuously removing the water generated during the reaction to maintain the reaction’s progress . After the reaction is complete, the mixture is cooled, and the crude product is refined through distillation and washing to obtain pure dioctadecyl phthalate .

Análisis De Reacciones Químicas

Types of Reactions: Dioctadecyl phthalate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of phthalic acid and octadecanol .

Common Reagents and Conditions:

Esterification: Phthalic acid and octadecanol in the presence of concentrated sulfuric acid as a catalyst.

Hydrolysis: Acidic or basic conditions with water as the reagent.

Major Products Formed:

Esterification: Dioctadecyl phthalate and water.

Hydrolysis: Phthalic acid and octadecanol.

Comparación Con Compuestos Similares

- Di-2-ethylhexyl phthalate (DEHP)

- Di-n-butyl phthalate (DBP)

- Butyl benzyl phthalate (BBP)

- Diisononyl phthalate (DINP)

- Diisodecyl phthalate (DIDP)

Comparison: Dioctadecyl phthalate is unique due to its long alkyl chains, which provide superior plasticizing effects compared to shorter-chain phthalates like di-2-ethylhexyl phthalate and di-n-butyl phthalate . This results in enhanced flexibility and durability of the materials it is used in. Additionally, its low volatility and low toxicity make it a safer alternative for various applications .

Actividad Biológica

Dioctadecyl phthalate (DOP), also known as distearyl phthalate, is a member of the phthalate family, which are esters of phthalic acid. Phthalates are widely used as plasticizers in various applications, including cosmetics, medical devices, and food packaging. This article provides an in-depth examination of the biological activity of dioctadecyl phthalate, focusing on its mechanisms of action, biochemical pathways, and health implications.

- Molecular Formula : C44H78O4

- Molecular Mass : 671.09 g/mol

- CAS Number : 14117-96-5

- Melting Point : 56 °C

Dioctadecyl phthalate acts primarily as an endocrine-disrupting chemical (EDC). The biological activity of DOP can be categorized into several mechanisms:

- Oxidative Stress : DOP induces oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and dysfunction. This process is implicated in multi-organ damage and various health disorders .

- DNA Damage : Exposure to DOP has been associated with DNA damage, which can result in mutations and contribute to carcinogenesis.

- Disruption of Hormonal Pathways : DOP interferes with the hypothalamic-pituitary-gonadal (HPG) axis, affecting reproductive health and neurodevelopmental processes .

- Alteration of Antioxidant Enzymes : DOP exposure can modify the expression and activity of crucial antioxidant enzymes, further exacerbating oxidative stress conditions within cells .

Biochemical Pathways

Dioctadecyl phthalate affects various biochemical pathways:

- Neurodevelopmental Impact : Research indicates that exposure to phthalates like DOP can lead to neurological disorders such as attention-deficit/hyperactivity disorder (ADHD) and autism spectrum disorder (ASD) due to their interference with hormone-dependent structures in the nervous system .

- Metabolism : DOP is metabolized in the body through hydrolysis to monoester forms, which may have different biological activities compared to the parent compound .

Health Implications

The biological activities associated with dioctadecyl phthalate raise significant health concerns:

- Reproductive Health : Studies have linked phthalates to adverse reproductive outcomes, including reduced fertility and developmental issues in offspring .

- Carcinogenic Potential : While direct evidence linking DOP to cancer is limited, its ability to induce oxidative stress and DNA damage suggests a potential risk for carcinogenicity .

- Environmental Impact : As an emerging contaminant, DOP can disrupt microbial communities in ecosystems, affecting biodiversity and ecological balance .

Case Study 1: Neurodevelopmental Disorders

A study examining children exposed to high levels of phthalates found a correlation between elevated urinary concentrations of phthalate metabolites and increased incidence of ADHD symptoms. This suggests that prenatal exposure to dioctadecyl phthalate may contribute to neurodevelopmental issues.

Case Study 2: Reproductive Health

Research involving animal models demonstrated that exposure to dioctadecyl phthalate resulted in altered reproductive hormone levels and impaired fertility metrics, indicating potential risks for human reproductive health based on similar exposure scenarios.

Summary Table of Biological Effects

Propiedades

IUPAC Name |

dioctadecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKMBXOZOISLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065707 | |

| Record name | Dioctadecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14117-96-5 | |

| Record name | Distearyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14117-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctadecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06J46O83PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient synthetic route for producing Dioctadecyl phthalate using Titanium(IV) butoxide as a catalyst?

A1: The research article describes a synthetic route for Dioctadecyl phthalate utilizing phthalic anhydride and stearyl alcohol as starting materials. [] Titanium(IV) butoxide (Ti(OC4H9)4) acts as a catalyst to facilitate the esterification reaction. The optimal conditions involve a molar ratio of 2.2:1 for stearyl alcohol to phthalic anhydride and a catalyst loading of 0.75 wt% (relative to phthalic anhydride). Conducting the reaction at 200°C for 1 hour yields a high esterification rate of 98.2%, which can be further increased to 99.9% with a reaction time of 1.5 hours. This method is advantageous due to its short reaction time, low catalyst loading, and high catalytic activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.